molecular formula C30H28ClFN4O5 B560346 Cp-465022 maleate CAS No. 199656-46-7

Cp-465022 maleate

Cat. No. B560346
CAS RN: 199656-46-7
M. Wt: 579
InChI Key: WLLUWLRVXIHECY-KSUUAYPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP-465022 Maleate is a potent, selective, and noncompetitive AMPA receptor antagonist with anticonvulsant activity . It is against Kainate-induced response with an IC50 of 25 nM in rat cortical neurons . CP-465022 provides a new tool to investigate the role of AMPA receptors in physiological and pathophysiological processes .


Molecular Structure Analysis

The molecular structure of CP-465022 Maleate is C30H28ClFN4O5 with a molecular weight of 579.02 .


Chemical Reactions Analysis

CP-465022 Maleate inhibits kainate-induced response in a relatively slow manner and depends on compound concentration . It exhibits a calculated IC50 of 25 nM and essentially complete inhibition at 3.2 µM . It has little effect on peak NMDA-induced currents but reduces current measured at 8 s during NMDA application by 26% .


Physical And Chemical Properties Analysis

The physical and chemical properties of CP-465022 Maleate include a solid form and characteristic odor . The melting point and boiling point are undetermined .

Scientific Research Applications

Mechanism of Action

CP-465022 Maleate is a noncompetitive AMPA receptor antagonist . It inhibits AMPA receptor-mediated currents in rat cortical neurons . The inhibition of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has been hypothesized to lead to neuroprotective efficacy after cerebral ischemia .

Safety and Hazards

No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . Keep away from sources of ignition and take precautionary measures against static discharge .

properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLUWLRVXIHECY-KSUUAYPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CP-465022 (maleate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cp-465022 maleate
Reactant of Route 2
Reactant of Route 2
Cp-465022 maleate
Reactant of Route 3
Reactant of Route 3
Cp-465022 maleate
Reactant of Route 4
Cp-465022 maleate
Reactant of Route 5
Reactant of Route 5
Cp-465022 maleate
Reactant of Route 6
Reactant of Route 6
Cp-465022 maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.